molecular formula C8H5F2N B1602896 6,7-Difluoro-1H-indole CAS No. 271780-84-8

6,7-Difluoro-1H-indole

Cat. No.: B1602896
CAS No.: 271780-84-8
M. Wt: 153.13 g/mol
InChI Key: SEHXAAULCXHFQO-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Scientific Research Applications

6,7-Difluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Biochemical Analysis

Biochemical Properties

6,7-Difluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The presence of fluorine atoms in this compound enhances its binding affinity and specificity towards these biomolecules, making it a potent modulator of biochemical reactions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them potential candidates for anticancer therapy . This compound may also impact the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors, enzymes, or proteins, leading to changes in their activity and function. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Alternatively, it may activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events. These molecular interactions ultimately result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit time-dependent effects on cells, with prolonged exposure leading to changes in cellular responses . For example, the compound may initially induce cell proliferation, followed by apoptosis at later time points. Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with low doses showing therapeutic benefits and high doses leading to toxic or adverse effects . For instance, low doses of this compound may inhibit tumor growth in animal models, while high doses may cause toxicity and organ damage. It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, it may inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion. The subcellular localization of this compound is an important factor that determines its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. For example, starting with 6,7-difluoroindole, the compound can be synthesized through a series of reactions involving halogenation and subsequent cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents such as Selectfluor or N-fluorobenzenesulfonimide

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. Fluorine atoms can influence the reactivity and regioselectivity of these reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functionalized derivatives.

    Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

    Indole: The parent compound, widely studied for its biological activities.

    5-Fluoroindole: Another fluorinated derivative with different substitution patterns.

    7-Fluoroindole: A single fluorine atom at the 7 position, offering different reactivity and properties.

Uniqueness: 6,7-Difluoro-1H-indole is unique due to the presence of two fluorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXAAULCXHFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626726
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271780-84-8
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-difluoro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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